

Synthesis of 6-(hydroxymethyl)nicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinonitrile

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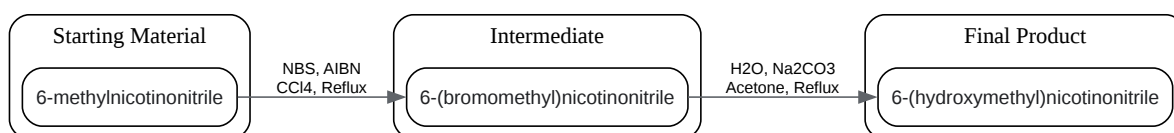
This guide provides a detailed, step-by-step methodology for the synthesis of **6-(hydroxymethyl)nicotinonitrile**, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway commences with the commercially available starting material, 6-methylnicotinonitrile.

Synthetic Pathway Overview

The synthesis proceeds via a two-step sequence:

- **Bromination:** Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-(bromomethyl)nicotinonitrile.
- **Hydrolysis:** Subsequent hydrolysis of the benzylic bromide intermediate to afford the target compound, **6-(hydroxymethyl)nicotinonitrile**.

A schematic of this synthetic route is presented below.



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Caption: Synthetic pathway for **6-(hydroxymethyl)nicotinonitrile**.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

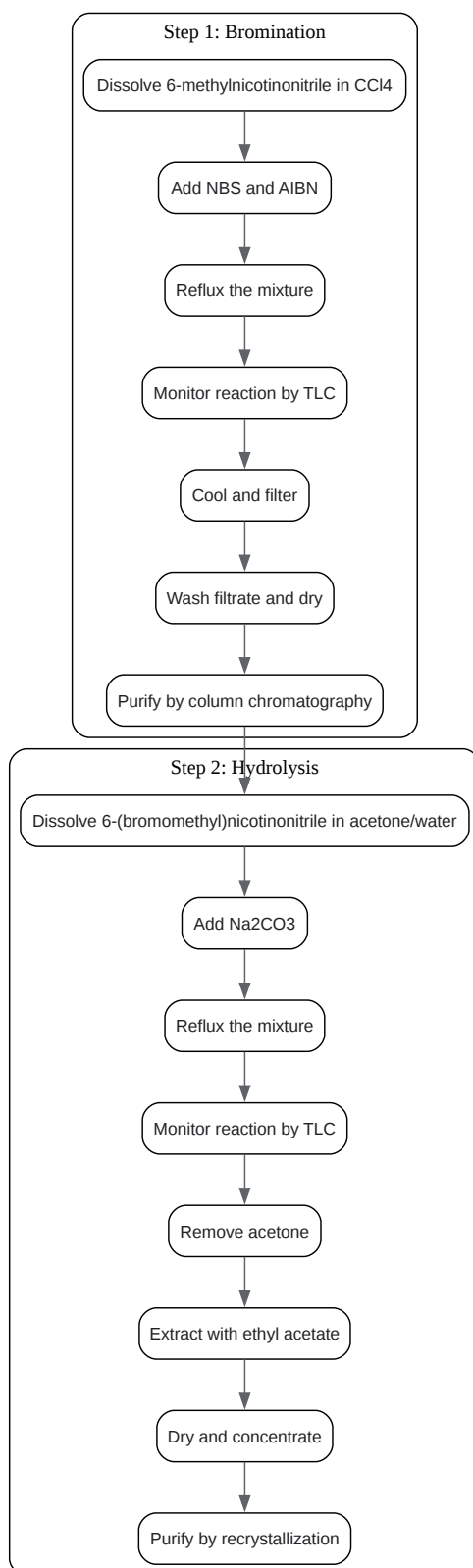
Compound	Starting Material (SM) / Intermediate / Product	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Purity (%)	Appearance
6-methylnicotinonitrile	Starting Material	C ₇ H ₆ N ₂	118.14	-	>98	Off-white solid
6-(bromomethyl)nicotinonitrile	Intermediate	C ₇ H ₅ BrN ₂	197.03	75-85	>95	Light yellow solid
6-(hydroxymethyl)nicotinonitrile	Final Product	C ₇ H ₆ N ₂ O	134.14	80-90	>98	White solid

Spectroscopic Data:

Compound	¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)
6-methylnicotinonitrile	8.75 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.0, 2.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.65 (s, 3H)	162.0, 151.5, 138.0, 128.5, 118.0, 110.0, 24.5
6-(bromomethyl)nicotinonitrile	8.85 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 4.60 (s, 2H)	158.0, 152.0, 139.0, 129.0, 117.5, 111.0, 32.0
6-(hydroxymethyl)nicotinonitrile	8.80 (d, J=2.0 Hz, 1H), 7.90 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH)	161.0, 151.8, 138.5, 121.0, 117.8, 110.5, 64.0

Experimental Protocols

A generalized workflow for the synthesis is depicted below.



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Caption: General experimental workflow for the synthesis.

Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile

Materials:

- 6-methylnicotinonitrile (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)
- Carbon tetrachloride (CCl₄)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinonitrile (1.0 eq) and carbon tetrachloride.
- Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture and wash the solid with a small amount of cold CCl₄.

- Combine the filtrates and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.

Step 2: Synthesis of 6-(hydroxymethyl)nicotinonitrile

Materials:

- 6-(bromomethyl)nicotinonitrile (1.0 eq)
- Sodium carbonate (Na_2CO_3) (1.5 eq)
- Acetone
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
- Add sodium carbonate (1.5 eq) to the solution.
- Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.
- Monitor the reaction by TLC until the starting material is no longer visible.
- After cooling to room temperature, remove the acetone under reduced pressure.

- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **6-(hydroxymethyl)nicotinonitrile** as a white solid.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The provided reaction conditions and yields are typical and may require optimization for specific experimental setups.

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